molecular formula C27H25ClN2O2 B2937983 (4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate CAS No. 338401-45-9

(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate

Cat. No.: B2937983
CAS No.: 338401-45-9
M. Wt: 444.96
InChI Key: FQXTXLAHHPEMNC-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a chemical compound of significant interest in biomedical research, particularly in the study of pain and inflammation pathways. Its structure is characteristic of a class of compounds known to target the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . TRPV1 is a non-selective cation channel highly expressed in sensory neurons, and it is a key integrator of various painful stimuli, including heat, capsaicin (the active component in chili peppers), and acidic conditions . Antagonists of this receptor are investigated for their potential to provide novel, non-opioid therapeutic options for managing chronic pain and inflammatory conditions . The specific structural motifs present in this compound—a quinoline core linked to a 4-tert-butylbenzyl carbamate group—suggest it is designed for high-affinity interaction with the receptor complex, potentially offering a valuable tool for elucidating the complex pharmacology of TRPV1 and for the development of new analgesic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O2/c1-27(2,3)20-12-8-18(9-13-20)17-32-26(31)30-25-16-24(19-10-14-21(28)15-11-19)29-23-7-5-4-6-22(23)25/h4-16H,17H2,1-3H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXTXLAHHPEMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)NC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (CAS number 338401-45-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H25ClN2O2C_{27}H_{25}ClN_{2}O_{2}, with a molecular weight of 444.96 g/mol. The structure features a carbamate group attached to a quinoline derivative , which is known for various pharmacological activities.

Biological Activity Overview

Research indicates that derivatives of quinoline compounds often exhibit significant biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific compound has been evaluated for its cytotoxicity against several cancer cell lines.

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against human leukemia and breast cancer cell lines.
    • It is hypothesized that the presence of the chlorophenyl moiety enhances the compound's interaction with cellular targets involved in proliferation and apoptosis pathways.
  • Antimicrobial Properties :
    • Initial screenings suggest that similar quinoline derivatives possess antimicrobial effects, making this compound a candidate for further exploration in this area.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
CEM-13 (Leukemia)0.650.1
MDA-MB-231 (Breast Cancer)2.410.05
U-937 (Monocytic Leukemia)1.470.3

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study evaluated the compound's efficacy against MCF-7 breast cancer cells, revealing that it induced apoptosis in a dose-dependent manner, similar to established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Screening :
    In another investigation, derivatives similar to this compound were tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria .

Research Findings

Multiple studies have highlighted the potential of quinoline-based compounds as therapeutic agents:

  • A study indicated that modifications to the phenyl groups significantly affect biological activity, suggesting that further structural optimization could enhance efficacy .
  • Another research paper emphasized the role of electron-donating and electron-withdrawing groups in modulating the anticancer properties of related compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from Literature

4-Chloro-2-{[(Substituted Phenyl)amino]carbonyl}phenyl Alkyl Carbamates
  • Examples : Compounds 4a–i , 5a–i , and 6a–i (Ferriz et al., 2012) differ in substituents on the phenyl ring (e.g., 3-chlorophenyl, 4-dichlorophenyl, 3,4-dichlorophenyl) and alkyl chains .
Pyraclostrobin (Methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate)
  • A fungicidal carbamate with a pyrazole-oxymethylphenyl structure instead of quinoline.
  • CAS No.: 175013–18–0.
  • Activity : Broad-spectrum fungicide targeting mitochondrial respiration .
  • Comparison: The quinoline group in the target compound may offer distinct binding modes compared to pyraclostrobin’s pyrazole ring.
Ethyl N-(4-tert-butylphenyl)carbamate
  • Simpler carbamate with a tert-butylphenyl group but lacking the quinoline-chlorophenyl system.
  • Molecular Formula: C₁₃H₁₉NO₂; LogP: 3.6255 .
  • Role : Demonstrates how the tert-butyl group alone affects logP, suggesting the target compound’s higher logP (~4.5 estimated) arises from additional aromatic groups.

Physicochemical Properties

Compound Molecular Weight LogP Key Substituents
Target Compound 470.96 ~4.5* Quinoline, 4-chlorophenyl, tert-butyl
Pyraclostrobin 396.84 3.8 Pyrazole, chlorophenyl, methoxy
Ethyl N-(4-tert-butylphenyl)carbamate 221.29 3.6255 tert-butylphenyl
Compound 4a (Ferriz et al. ) ~350† 2.1–3.9‡ 3-chlorophenyl, alkyl carbamate

*Estimated based on structural analogs. †Average molecular weight range. ‡Experimentally determined via HPLC .

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